8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
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Overview
Description
The compound 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex chemical entity that combines two distinct molecular structures. The first part, 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a derivative of theophylline, a well-known stimulant and bronchodilator. The second part, N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, is a derivative of phenothiazine, which is commonly used in antipsychotic medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline. This process can be carried out by reacting theophylline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or nitrobenzene, and a catalyst like iodine . The reaction is conducted at temperatures below 80°C initially, followed by an increase to 90-95°C to ensure complete chlorination .
For the synthesis of N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine, a common method involves the alkylation of phenothiazine with N,N-dimethyl-3-chloropropylamine under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the purine ring, potentially converting the 8-chloro group to a hydrogen atom.
Substitution: Both the purine and phenothiazine parts can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine and phenothiazine derivatives.
Scientific Research Applications
The compound has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
8-chloro-1,3-dimethyl-7H-purine-2,6-dione: Acts as a bronchodilator by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle.
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine: Functions as an antipsychotic by blocking dopamine receptors in the brain, thereby reducing symptoms of psychosis.
Comparison with Similar Compounds
Similar Compounds
Theophylline: Similar to 8-chloro-1,3-dimethyl-7H-purine-2,6-dione but lacks the chlorine atom.
Chlorpromazine: A phenothiazine derivative similar to N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine but with different substituents on the phenothiazine ring.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its dual functionality, combining the bronchodilator effects of the purine derivative with the antipsychotic properties of the phenothiazine derivative .
Properties
CAS No. |
7009-67-8 |
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Molecular Formula |
C24H27ClN6O2S |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S.C7H7ClN4O2/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-6,8-11H,7,12-13H2,1-2H3;1-2H3,(H,9,10) |
InChI Key |
CZANOGSGRGNFPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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